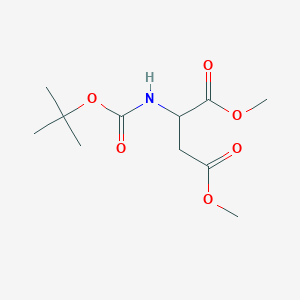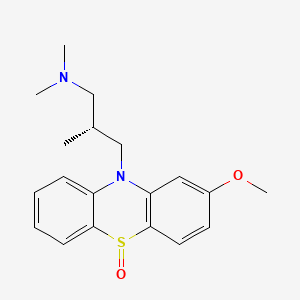![molecular formula C22H12Cl2O6 B13397730 Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate CAS No. 116038-58-5](/img/structure/B13397730.png)
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate typically involves the reaction of 1,4-benzenedicarboxylic acid with 3-(chlorocarbonyl)phenyl derivatives. The process often employs thionyl chloride (SOCl2) as a reagent to facilitate the formation of the chlorocarbonyl groups . The reaction is carried out in an organic solvent such as benzene, under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The compound is then purified through crystallization or distillation processes to achieve the required purity levels for its applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or phenols to form corresponding amides or esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phenols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include various amides, esters, and other derivatives that retain the core benzene-1,4-dicarboxylate structure .
Wissenschaftliche Forschungsanwendungen
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced polymers and materials with specific properties.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral properties.
Industry: It is widely used in the production of high-performance plastics, epoxy resins, and polycarbonates.
Wirkmechanismus
The mechanism of action of Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate involves its ability to react with nucleophiles, forming stable amide or ester linkages. This reactivity is primarily due to the presence of the chlorocarbonyl groups, which are highly electrophilic and readily undergo substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components, leading to antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Bis[4-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Bis[3-(chlorocarbonyl)phenyl] benzene-1,3-dicarboxylate
Uniqueness
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure makes it particularly suitable for applications in high-performance materials and advanced research .
Eigenschaften
CAS-Nummer |
116038-58-5 |
|---|---|
Molekularformel |
C22H12Cl2O6 |
Molekulargewicht |
443.2 g/mol |
IUPAC-Name |
bis(3-carbonochloridoylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(24)26/h1-12H |
InChI-Schlüssel |
UANHBWVCKUUOKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


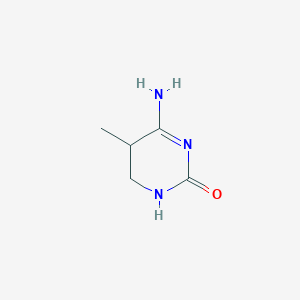

![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
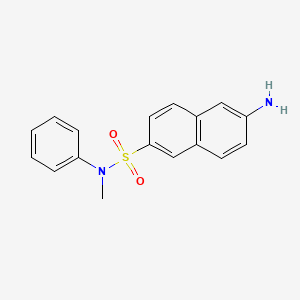
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
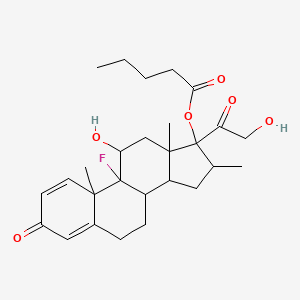
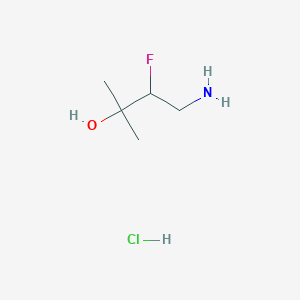
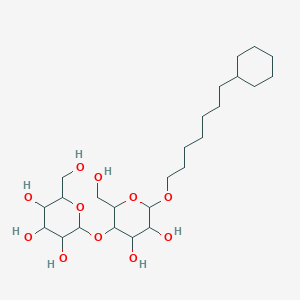
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
